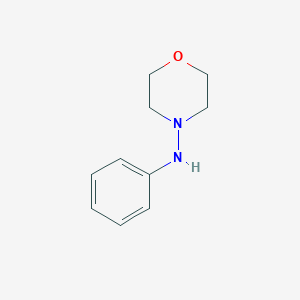
2-Bromo-2-(perfluoro-n-butyl)ethylene
Overview
Description
2-Bromo-2-(perfluoro-n-butyl)ethylene, also known as 2-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene, is a chemical compound with the molecular formula C6H2BrF9 and a molecular weight of 324.97 g/mol . This compound belongs to the class of perfluoroalkyl compounds, which are known for their unique properties such as high thermal stability and resistance to chemical reactions.
Preparation Methods
The synthesis of 2-Bromo-2-(perfluoro-n-butyl)ethylene typically involves the reaction of perfluoro-n-butyl iodide with a suitable brominating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as distillation or recrystallization .
In industrial settings, the production of this compound may involve more scalable methods, including continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
2-Bromo-2-(perfluoro-n-butyl)ethylene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Addition Reactions: The double bond in the ethylene moiety allows for addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding epoxides or reduction to yield saturated derivatives.
Common reagents used in these reactions include halogens, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Bromo-2-(perfluoro-n-butyl)ethylene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex perfluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the context of fluorinated drug development.
Mechanism of Action
The mechanism of action of 2-Bromo-2-(perfluoro-n-butyl)ethylene involves its interaction with various molecular targets. The bromine atom and the perfluorinated chain contribute to its reactivity and stability, allowing it to participate in a range of chemical reactions. The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function .
Comparison with Similar Compounds
2-Bromo-2-(perfluoro-n-butyl)ethylene can be compared with other similar compounds, such as:
2-Chloro-2-(perfluoro-n-butyl)ethylene: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
2-Iodo-2-(perfluoro-n-butyl)ethylene:
Perfluoro-n-butyl ethylene: Lacks the halogen atom, resulting in different reactivity and stability.
The uniqueness of this compound lies in its combination of a bromine atom and a perfluorinated chain, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
2-bromo-3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF9/c1-2(7)3(8,9)4(10,11)5(12,13)6(14,15)16/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQRGPQLCIXCCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70895208 | |
| Record name | 2-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70895208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59665-23-5 | |
| Record name | 2-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70895208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(Trifluoromethyl)phenyl]pyrazin-2-amine](/img/structure/B3146261.png)

![5,6,7,8,9,10-Hexahydroimidazo[1,2-a]azocine](/img/structure/B3146272.png)



![2-[(2-Nitrophenyl)methoxy]benzoic acid](/img/structure/B3146308.png)


![1,2,3,5,6,7,8,9-octahydro-4H-cyclopenta[c]quinolin-4-one](/img/structure/B3146329.png)



![7-Chloro-1-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B3146360.png)
